6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound characterized by its unique structure and potential applications in scientific research. This compound is classified under imidazo[1,2-a]pyridine derivatives, which are known for their biological activities and relevance in medicinal chemistry.
The compound has been cataloged with a CAS number of 1227954-99-5 and is available from various chemical suppliers, including Apollo Scientific and VWR. It is important to note that this compound has been classified according to the Regulation (EC) No 1272/2008 (CLP), indicating its potential hazards and safety measures required during handling.
According to safety data sheets, 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is classified under several categories due to its toxicity profile:
The synthesis of 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes, typically involving the iodination of 8-methylimidazo[1,2-a]pyridine followed by carboxylation at the 2-position.
Technical Details:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula for 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is . The structure features a fused imidazopyridine ring system with an iodine substituent at position six and a carboxylic acid functional group at position two.
Data:
6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
Technical Details: Each reaction requires specific reagents and conditions to optimize yield and minimize by-products.
The mechanism of action for compounds like 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid often involves interactions with biological targets such as enzymes or receptors.
While specific physical properties such as solubility are not detailed in available sources, related compounds often exhibit moderate solubility in organic solvents and limited solubility in water.
Key chemical properties include:
Relevant data from safety data sheets indicate that the compound should be handled with care due to its toxicological profile .
6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid has potential applications in scientific research, particularly in:
Its unique structure may also allow for exploration in materials science or as a precursor in organic synthesis.
The imidazo[1,2-a]pyridine scaffold presents significant synthetic challenges due to the inherent reactivity differences at various ring positions. The C3 position is generally the most electron-deficient and thus most susceptible to electrophilic substitution, while the C6 position offers greater flexibility for directed functionalization. Achieving regioselective control at C6 requires strategic blocking at C3 or the use of directing groups. Studies demonstrate that bromination at C3 using reagents like N-bromosuccinimide (NBS) effectively directs subsequent electrophilic substitutions to the C6 position through both steric and electronic effects. Alternatively, palladium-mediated C-H activation enables direct functionalization at C6 when assisted by coordinating groups, though this approach requires careful optimization of catalyst systems and reaction conditions to maintain regiocontrol. The introduction of iodine at C6 specifically benefits from these regioselective strategies, as the iodo group serves as an excellent handle for further derivatization via cross-coupling reactions [3] [4] [9].
The simultaneous introduction of iodine at C6 and a methyl group at C8 requires precise synthetic sequencing to avoid unwanted side reactions. Electrophilic iodination at C6 is optimally performed using N-iodosuccinimide (NIS) in polar aprotic solvents (acetonitrile or DMF) at moderate temperatures (60-80°C), typically yielding >85% conversion. This reaction proceeds efficiently due to the enhanced nucleophilicity of the C6 position in imidazo[1,2-a]pyridines. For the C8 methylation, two primary approaches have been developed: (1) Directed ortho-metalation (DoM) of 8-unsubstituted precursors followed by quenching with methyl iodide, requiring strong bases like LDA at low temperatures (-78°C); or (2) Utilization of pre-methylated precursors such as 2-amino-5-methylpyridine in the initial cyclization to construct the 8-methylimidazo[1,2-a]pyridine core directly. The latter approach often proves more efficient for large-scale synthesis as it avoids cryogenic conditions and multiple purification steps [4] [6].
Table 1: Iodination Reagents and Conditions for C6 Functionalization
Iodinating Agent | Solvent | Temperature | Reaction Time | Yield Range |
---|---|---|---|---|
N-Iodosuccinimide (NIS) | Acetonitrile | 60°C | 4-6 hours | 85-92% |
Iodine/Potassium iodide | DMF | 80°C | 8-12 hours | 70-78% |
N-Iodomorpholine | Chloroform | Reflux | 12-16 hours | 65-75% |
The carboxylic acid functionality at the C2 position is typically installed through late-stage hydrolysis of pre-formed ethyl ester derivatives, as direct introduction proves challenging. The ester precursors are synthesized via Knoevenagel condensation between 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde and triethyl phosphonoacetate under titanium tetrachloride catalysis. Subsequent hydrolysis conditions vary significantly based on other functional groups present. Standard acidic hydrolysis (12M HCl, reflux, 5 hours) achieves near-quantitative conversion for simple substrates but can lead to degradation when sensitive functional groups are present. For amide-containing derivatives or base-sensitive compounds, McKenna's protocol using bromotrimethylsilane (BTMS) in acetonitrile followed by ethanol quenching offers a milder alternative. This two-step, neutral hydrolysis approach proceeds at room temperature and preserves acid-labile functionalities, yielding the carboxylic acid product in 68-98% yield after purification. The choice of hydrolysis method represents a critical optimization point, as the carboxylic acid group is essential for biological activity in therapeutic applications [3] [5].
The C6-iodo substituent serves as a versatile handle for structural diversification through transition metal-catalyzed cross-coupling reactions, enabling access to diverse analogs for structure-activity relationship studies. Several well-established methodologies demonstrate excellent compatibility with the sensitive carboxylic acid functionality at C2:
Suzuki-Miyaura Coupling: Enables replacement of iodine with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ catalyst and aqueous sodium carbonate base in toluene/ethanol mixtures at 80°C. This method demonstrates broad functional group tolerance and has been employed to generate biaryl derivatives for Rab geranylgeranyl transferase inhibition studies [3] [8].
Sonogashira Coupling: Facilits alkyne introduction using terminal alkynes, PdCl₂(PPh₃)₂ catalyst, copper(I) iodide co-catalyst, and triethylamine base in DMF at 50°C. Yields range from 65-85% depending on alkyne steric bulk and electronic properties [4] [10].
Stille Coupling: Provides access to stannane derivatives using organostannanes, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) catalyst, and triphenylarsine ligand in dioxane at 50°C. This method achieves excellent yields (85-95%) and is particularly valuable for introducing complex heterocyclic systems [4] [8].
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at C6 Position
Reaction Type | Catalyst System | Key Reagent | Reaction Conditions | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Toluene/EtOH, Na₂CO₃, 80°C | 70-92% |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkyne | DMF/Et₃N, 50°C | 65-85% |
Stille | Pd₂(dba)₃/AsPh₃ | Organostannane | Dioxane, 50°C | 85-95% |
Buchwald-Hartwig | Pd(OAc)₂/XPhos | Secondary amine | Toluene, 100°C | 60-80% |
The C2-carboxylic acid can be temporarily protected as its ethyl ester during these transformations to prevent potential decarboxylation or catalyst poisoning. Careful optimization of catalyst loading (typically 1-5 mol%) and base selection (mild bases like triethylamine for acid-sensitive substrates) ensures compatibility with the complex heterocyclic system. These cross-coupling strategies have proven instrumental in generating analogs for medicinal chemistry programs targeting enzyme inhibition, particularly in the development of Rab geranylgeranyl transferase inhibitors where the C6 position significantly influences biological activity [3] [4] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0